molecular formula C17H16N2O4S2 B2454650 3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 868676-39-5

3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2454650
CAS No.: 868676-39-5
M. Wt: 376.45
InChI Key: MZAWXZYFSBBGIW-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic thiazole derivative of significant interest in medicinal chemistry and biochemical research. This compound is part of a class of molecules that integrate a benzenesulfonyl group with a heterocyclic thiazole core, a structural motif known to confer valuable biological properties. Its primary research applications are anticipated in two key areas: as a potential antibacterial agent and as a inhibitor of carbonic anhydrase (CA) enzymes. Structurally similar N-(thiazol-2-yl)benzenesulfonamide hybrids have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Achromobacter xylosoxidans, with minimum inhibitory concentrations (MICs) reported as low as 3.9 μg mL−1 . The proposed mechanism of action for such antibacterial compounds may involve disruption of bacterial cell membrane integrity, potentially creating pores that lead to cell death, a mechanism distinct from traditional antibiotics that helps mitigate resistance development . Furthermore, closely related thiazolone-benzenesulphonamide analogs have shown exceptional inhibitory activity against human carbonic anhydrase isoforms (hCA I, hCA II, and hCA VII) in the low nanomolar range (KIs of 0.9-14.6 nM), as well as inhibitory potential against bacterial carbonic anhydrases, suggesting a versatile application profile for this chemical class . The presence of the benzenesulfonyl group serves as a critical zinc-binding ligand essential for CA inhibition, while the thiazole ring contributes to the molecule's overall physicochemical properties and target interaction capabilities . Researchers value this compound for developing novel therapeutic strategies, particularly in addressing multidrug-resistant bacterial infections and exploring pH-related physiological processes. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-12-7-8-15(23-12)14-11-24-17(18-14)19-16(20)9-10-25(21,22)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAWXZYFSBBGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(5-Methylfuran-2-yl)-1,3-Thiazol-2-Amine

The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides. For this derivative, 5-methylfuran-2-carbaldehyde is first converted to its α-bromo analog using N-bromosuccinimide (NBS) in acetic acid. Subsequent reaction with thiourea in ethanol under reflux yields the thiazole intermediate.

Representative Procedure :
A mixture of 2-bromo-1-(5-methylfuran-2-yl)ethan-1-one (1.2 equiv) and thiourea (1.0 equiv) in absolute ethanol is heated at 80°C for 6 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to afford 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine in 68% yield.

Preparation of 3-(Benzenesulfonyl)Propanoic Acid

This intermediate is synthesized through a Michael addition of benzenesulfinic acid to acryloyl chloride, followed by oxidation.

Stepwise Synthesis :

  • Conjugate Addition : Acryloyl chloride (1.0 equiv) is treated with benzenesulfinic acid (1.2 equiv) in dichloromethane at 0°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HCl, yielding 3-(benzenesulfinyl)propanoic acid after aqueous workup.
  • Oxidation : The sulfinyl group is oxidized to sulfonyl using meta-chloroperbenzoic acid (mCPBA) in chloroform, achieving 3-(benzenesulfonyl)propanoic acid in 85% yield.

Amide Bond Formation Strategies

Coupling the thiazole amine with 3-(benzenesulfonyl)propanoic acid necessitates careful selection of activating agents to avoid side reactions.

Carbodiimide-Mediated Coupling

EDCl/HOBt System :
A mixture of 3-(benzenesulfonyl)propanoic acid (1.1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in dry DMF is stirred at 0°C for 30 minutes. The thiazole amine (1.0 equiv) is added, and the reaction proceeds at room temperature for 12 hours. Purification via reversed-phase HPLC affords the target compound in 74% yield.

Mixed Anhydride Method

For acid-sensitive substrates, the mixed anhydride approach using isobutyl chloroformate proves effective. The propanoic acid is treated with isobutyl chloroformate and N-methylmorpholine in THF, generating a reactive anhydride intermediate. Subsequent addition of the thiazole amine provides the amide in 67% yield.

Alternative Routes via Suzuki-Miyaura Coupling

Patent literature highlights the utility of palladium-catalyzed cross-coupling to install the furan moiety post-thiazole formation.

Key Reaction :
4-Bromo-1,3-thiazol-2-amine (1.0 equiv) is coupled with 5-methylfuran-2-boronic acid pinacol ester (1.2 equiv) using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv) in 1,4-dioxane/water (4:1) at 100°C. This method achieves 82% yield of the furan-substituted thiazole amine, which is then acylated as described above.

Optimization and Challenges

Regioselectivity in Thiazole Formation

The Hantzsch reaction occasionally yields regioisomeric thiazoles due to competing attack at the α- vs. β-keto positions. Employing microwave-assisted synthesis (120°C, 20 minutes) enhances regioselectivity for the 4-substituted product (>95% purity).

Sulfonyl Group Stability

During oxidation of the sulfinyl intermediate, over-oxidation to sulfone is mitigated by stoichiometric control of mCPBA (1.1 equiv) and monitoring via TLC.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.78 (m, 2H, ArH), 7.62–7.55 (m, 3H, ArH), 7.12 (d, J = 3.2 Hz, 1H, furan H₃), 6.28 (d, J = 3.2 Hz, 1H, furan H₄), 3.42 (t, J = 7.6 Hz, 2H, CH₂SO₂), 2.89 (t, J = 7.6 Hz, 2H, CH₂CO), 2.34 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₁₇H₁₅N₂O₄S₂ [M+H]⁺ 391.0423, found 391.0421.

X-ray Crystallography : Single-crystal analysis confirms the planar thiazole ring and antiperiplanar orientation of the sulfonyl and amide groups.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Hantzsch + EDCl/HOBt 74 98 High regioselectivity Multi-step purification
Suzuki + Mixed Anhydride 67 95 Modular furan introduction Pd catalyst cost
Microwave-assisted 82 99 Rapid synthesis Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest potential applications in drug design and development. The thiazole and furan rings are known to exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains. For instance, thiazole derivatives have been documented for their antibacterial properties against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. A study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines .

Pharmacological Studies

The pharmacological profile of the compound suggests several areas for investigation:

  • Neuropharmacology : The structure indicates potential interactions with neurotransmitter systems. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, which could lead to anxiolytic or antidepressant effects .
  • Cardiovascular Effects : Preliminary studies suggest that benzenesulfonamide derivatives may influence cardiovascular parameters by affecting perfusion pressure and coronary resistance in isolated heart models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of S. aureus, E. coli
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPotential effects on serotonin receptors

Table 2: Case Studies on Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

Antimicrobial Activity

Compounds similar to 3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide have demonstrated significant antimicrobial activity. For example, derivatives containing the thiazole ring have been effective against various pathogenic bacteria, indicating a promising avenue for developing new antibiotics.

Anticancer Mechanism

A detailed study on thiazole derivatives highlighted their ability to induce apoptosis in cancer cells through the intrinsic pathway. Flow cytometry analysis revealed significant increases in sub-G1 phase cells after treatment, suggesting effective anticancer mechanisms at play .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thiazole and furan rings can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole and furan ring in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Biological Activity

3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 4-methyl-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]benzene-1-sulfonamide
  • Molecular Formula : C16H14N2O4S2
  • Molecular Weight : 362.423 g/mol

The biological activity of this compound is attributed to several mechanisms:

  • Cell Cycle Regulation : The compound has been shown to repress CDKN1A, a negative regulator of the cell cycle, thereby potentially facilitating cell division in certain contexts .
  • Transcription Factor Modulation : It interacts with transcription factors involved in inflammatory responses and immune regulation. Notably, it suppresses NF-kappa-B activation while activating AP-1 .
  • Lipid Metabolism Alteration : The compound influences lipid metabolism by interacting with proteins involved in lipid accumulation, leading to increased triglyceride levels in hepatocytes .
  • Immune Response Modulation : It binds to dendritic cells via C1QR1, which results in the down-regulation of T-cell proliferation .

Antitumor Activity

A study evaluated the antitumor potential of several compounds with similar structures to this compound. The results indicated that compounds containing thiazole and furan moieties exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays .

Table 1: Antitumor Activity Results

Compound IDCell LineIC50 (µM)Assay Type
5A5496.262D
6HCC8276.482D
8NCI-H35820.463D

Antimicrobial Activity

In addition to antitumor properties, derivatives of this compound were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli using broth microdilution methods .

Case Studies

Several case studies have illustrated the potential applications of compounds similar to this compound:

  • Case Study on Lung Cancer Treatment : A recent clinical trial investigated a series of thiazole derivatives for their ability to inhibit tumor growth in lung cancer models. Compounds were administered in varying doses, showing a dose-dependent response in tumor size reduction .
  • Antimicrobial Efficacy : A study focused on the use of similar compounds as adjunct therapy in treating infections caused by resistant strains of bacteria. The findings suggested that these compounds could enhance the efficacy of conventional antibiotics .

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